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molecular formula C13H17BrO3 B8696657 4-(2-Bromo-5-methoxyphenyl)-3,3-dimethylbutanoic acid

4-(2-Bromo-5-methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No. B8696657
M. Wt: 301.18 g/mol
InChI Key: TYXAFDLUWUZZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156761

Procedure details

To a solution of 3,3-dimethyl-4-(3-methoxyphenyl)butanoic acid (6.7 g, 0.03 mol) in DCM (100 mL) at 0° C. was added a solution of bromine (1.55 mL, 0.03 mol) in DCM (13 mL) dropwise. After addition the solution was stirred at 0° C. for 1 h then the solution was washed with water (3×100 mL), dried (Na2SO4) and evaporated. The product (8.45 g, 94%) was isolated as a brown oil and used without further purification. 1H NMR (360 MHz, CDCl3) δ 1.12 (6H, s), 2.36 (2H, s), 2.98 (2H, s), 3.80 (3H, s), 6.65 (1H, dd, J=8.7 and 3.1 Hz), 6.85 (1H, d, J=3.1 Hz), 7.43 (1H, d, J=8.7 Hz).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)[CH2:3][C:4]([OH:6])=[O:5].[Br:17]Br>C(Cl)Cl>[Br:17][C:13]1[CH:12]=[CH:11][C:10]([O:14][CH3:15])=[CH:9][C:8]=1[CH2:7][C:2]([CH3:16])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CC(CC(=O)O)(CC1=CC(=CC=C1)OC)C
Name
Quantity
1.55 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the solution
WASH
Type
WASH
Details
the solution was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)CC(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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